2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide
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Overview
Description
2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a complex organic compound that features a benzamide core with methoxy and thiophene substituents
Preparation Methods
The synthesis of 2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the methoxy group and the thiophene ring through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems.
Chemical Reactions Analysis
2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can be compared with other similar compounds, such as:
2-methoxy-N-(2-(3-(furan-2-yl)ureido)phenyl)benzamide: This compound has a furan ring instead of a thiophene ring.
2-methoxy-N-(2-(3-(pyridin-2-yl)ureido)phenyl)benzamide: This compound has a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methoxy-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-10-5-2-7-13(16)18(23)20-14-8-3-4-9-15(14)21-19(24)22-17-11-6-12-26-17/h2-12H,1H3,(H,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJIZPMDBWGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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